Methyl quinoline-7-carboxylate - 51552-68-2

Methyl quinoline-7-carboxylate

Catalog Number: EVT-350401
CAS Number: 51552-68-2
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From Dehydroabietic Acid: Methyl dehydroabietate can be brominated and further converted into methyl 13-aminodeisopropyldehydroabietate. This compound can then be transformed into Methyl (4R,12bS)-4,12b-dimethyl-1,2,3,4,4a,5,6,12b-octahydronaphtho[1,2-g]quinoline-4-carboxylate through condensation with glycerol in the presence of concentrated sulfuric acid [].
  • From Quinoline-2-Carboxylic Acid: This method involves reacting Quinoline-2-carboxylic acid with thionyl chloride followed by esterification with methanol to yield Methyl quinoline-2-carboxylate [].
  • As an Intermediate: Methyl quinoline-7-carboxylate frequently appears as a key intermediate in multistep syntheses of complex molecules, as seen in the preparation of (±)-mappicine [] and various other biologically active compounds [, , , , , , , , , , , ].
Molecular Structure Analysis
  • X-ray Crystallography: Crystal structures of several derivatives have been solved, providing detailed information about bond lengths, angles, and intermolecular interactions [, , , ]. These analyses reveal features like planarity of the quinoline ring system and the influence of substituents on the overall conformation.
  • Spectroscopic Methods: Techniques like NMR (1H, 13C, 2D), IR, and Mass Spectrometry are routinely employed to confirm the structures of newly synthesized compounds [, , , , , , , ].
Mechanism of Action
  • Antimalarial Activity: Certain oxospiro chromane quinoline-carboxylate derivatives exhibit promising antimalarial activity, potentially by inhibiting Plasmodium N-Myristoyltransferases (NMTs) [].
  • Antiproliferative Activity: Quinoline-3-carboxylate derivatives show potential as antiproliferative agents, possibly by up-regulating intrinsic apoptosis pathways in cancer cells [].
  • Inhibition of Mycobacterium tuberculosis: Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, a phenylindolizine-based drug synthesized using a quinoline precursor, exhibits inhibitory activity against Mycobacterium tuberculosis [].
Physical and Chemical Properties Analysis
  • Solubility: Depending on the substituents, these compounds may exhibit solubility in various organic solvents [, , , ].
  • Melting Point: Melting points are often reported as part of the characterization data for newly synthesized derivatives [, , ].
  • Stability: The stability of some derivatives, such as CPyI analogues, has been found comparable to other DNA alkylating agents [].
Applications
  • Antimalarials: Researchers explore novel oxospiro chromane quinoline-carboxylate derivatives targeting Plasmodium NMTs to combat malaria [].
  • Anticancer Agents: Quinoline-3-carboxylate derivatives demonstrate potential as antiproliferative agents against cancer cell lines, warranting further investigation [].
  • Anti-tuberculosis Agents: The synthesis and evaluation of Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate highlight its potential in developing new treatments for tuberculosis [].
  • Plant Activators: Benzo-1,2,3-thiadiazole-7-carboxylate derivatives show promise as plant activators, inducing resistance against various plant diseases [, ].
  • Immunomodulatory Agents: The selenadiazoloquinolone derivative E2h demonstrates immunomodulatory activity by influencing cytokine release in murine macrophages [].

Ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

  • Compound Description: This compound serves as the starting material for the synthesis of Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in a study focused on visible light-induced radical bromination. []
  • Relevance: This compound shares the core quinoline structure with Methyl quinoline-7-carboxylate. The primary structural difference lies in the presence of a methyl group at the 6-position and a [, ]dioxolo ring fused to the quinoline core, along with an ethyl ester group at the 7-position instead of a methyl ester. []

Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

  • Compound Description: This compound is the desired product obtained through visible light-induced radical bromination of Ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) and a tungsten bulb as the initiator. []
  • Relevance: This compound shares the core quinoline structure and the [, ]dioxolo ring with Methyl quinoline-7-carboxylate. The primary structural difference lies in the presence of a bromomethyl group at the 6-position and an ethyl ester group at the 7-position instead of a methyl ester. []

Ethyl 9-bromo-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

  • Compound Description: This compound is a byproduct isolated in trace amounts during the synthesis of Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. []
  • Relevance: This compound shares the core quinoline structure and the [, ]dioxolo ring with Methyl quinoline-7-carboxylate. The primary structural difference lies in the presence of a bromine atom at the 9-position, a methyl group at the 6-position, and an ethyl ester group at the 7-position instead of a methyl ester. []

6-Phenoxy(thiophenyl)methyl-[1,3]dioxolane[4,5-g]quinoline-7-carboxylic acids

  • Compound Description: This class of compounds was synthesized through a one-pot reaction using 6-brominemethyl-[1,3]dioxolane[4,5-g]quinoline-7-ethyl carboxylate and either hydroxybenzene or thiophenol. []
  • Relevance: These compounds share the core quinoline structure and the [, ]dioxolane ring with Methyl quinoline-7-carboxylate. The primary structural differences include a phenoxymethyl or thiophenylmethyl group at the 6-position and a carboxylic acid group at the 7-position instead of a methyl ester. []

Methyl 1,2,9,9a-Tetrahydrocyclopropa[c]pyrido[3,2-e]indol-4-one-7-carboxylate (CPyI)

  • Compound Description: This compound, CPyI, is a synthetic analog of the natural product duocarmycin SA. It functions as a DNA alkylating agent and incorporates a one-carbon expansion of the C ring pyrrole found in the duocarmycin SA alkylation subunit. []
  • Relevance: While CPyI does not share the core quinoline structure of Methyl quinoline-7-carboxylate, it is relevant due to its similar biological activity as a DNA alkylating agent and its structural similarity to other compounds mentioned in this list, such as those derived from indolo[3,2-b]quinolines. []

7-Carboxylate Indolo[3,2-b]quinoline Tri-Alkylamine Derivatives

  • Compound Description: This class of compounds functions as G-quadruplex stabilizers and displays promising selective anticancer properties. They have been investigated for their ability to downregulate KRAS gene expression in colon cancer cells. []

7-Ethyl 9-ethyl-6-oxo-6,9-dihydro[1,2,5]selenadiazolo[3,4-h]quinoline-7-carboxylate (E2h)

  • Compound Description: This synthetic quinolone derivative exhibits cytotoxic effects against leukemia and cervical cancer cell lines. Additionally, it demonstrates immunomodulatory activities in murine macrophage RAW 264.7 cells. []
  • Relevance: This compound shares the core quinoline structure with Methyl quinoline-7-carboxylate. Key structural differences include a selenadiazolo ring fused to the quinoline core, an ethyl group at both the 7 and 9 positions, and a keto group at the 6 position, in contrast to the methyl ester of the target compound. []

Properties

CAS Number

51552-68-2

Product Name

Methyl quinoline-7-carboxylate

IUPAC Name

methyl quinoline-7-carboxylate

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3

InChI Key

ZTZCGCCFJZVRTO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=CC=N2)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=N2)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.